17-beta-Hydroxy Exemestane 17-beta-Hydroxy Exemestane 17β-hydroxy Exemestane is the primary active metabolite of exemestane. It is formed by metabolism of exemestane by the cytochrome P450 (CYP) isoforms CYP1A and CYP4A11.2 17β-hydroxy Exemestane is an aromatase inhibitor (IC50 = 69 nM using human placental microsomes) and an androgen receptor (AR) agonist (IC50 = 39.6 nM) that is selective for AR over estrogen receptor α (ERα; IC50 = 21.2 μM). It stimulates growth of AR- and ERα-positive MCF-7 (EC50 = 2.7 μM) and T47D breast cancer cells (EC50s = 0.43 and 1,500 nM for AR- and ER-mediated growth, respectively) and inhibits proliferation of testosterone-treated aromatase-overexpressing MCF-7aro cells in a concentration-dependent manner. 17β-hydroxy Exemestane (20 mg/kg) inhibits increases in serum cholesterol and LDL levels and prevents decreases in bone mineral density in the lumbar vertebrae and femur, as well as femoral bending strength and compressive strength of the fifth lumbar vertebrae, in ovariectomized rats.
A derivative of Exemestane. Exemestaneis a third generation, irreversible steroidal aromatase inhibitor that induces aromatase degradation leading to a decrease in estrogen levels in plasma.
Brand Name: Vulcanchem
CAS No.: 122370-91-6
VCID: VC21347876
InChI: InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol

17-beta-Hydroxy Exemestane

CAS No.: 122370-91-6

Cat. No.: VC21347876

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17-beta-Hydroxy Exemestane - 122370-91-6

CAS No. 122370-91-6
Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
Standard InChI Key NFDPYPMRHKQTDM-NHWXPXPKSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C
SMILES CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Canonical SMILES CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Appearance White to Pale Yellow Solid

Chemical Properties and Structure

17-beta-Hydroxy Exemestane is derived from exemestane through metabolic reduction. The compound has been characterized with specific physical and chemical properties that contribute to its biological activity.

Basic Chemical Information

PropertyValue
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
CAS Number122370-91-6
Chemical Name(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one
Canonical SMILESC=C1C2=CC(C=C[C@]2(C)[C@]3([H])C@@([H])C1)=O

The structural characteristics of 17-beta-Hydroxy Exemestane include a steroidal backbone with specific modifications that enable its interaction with target enzymes and receptors . The compound features a 17-beta-hydroxyl group resulting from the reduction of the 17-keto group present in exemestane. This structural modification significantly influences its biological activity profile and receptor binding properties.

Solubility Properties

17-beta-Hydroxy Exemestane shows limited solubility in common laboratory solvents. It is slightly soluble in chloroform and methanol when heated . This solubility profile affects its formulation for experimental purposes and potentially influences its bioavailability in physiological systems.

Metabolic Pathways

Formation of 17-beta-Hydroxy Exemestane

17-beta-Hydroxy Exemestane is the primary active metabolite of exemestane, formed through metabolic reduction. This conversion occurs primarily via the cytochrome P450 enzyme system, specifically involving CYP1A and CYP4A11 isoforms . The reduction process transforms the 17-keto group of exemestane to a 17-beta-hydroxyl group, resulting in the formation of 17-beta-Hydroxy Exemestane, also referred to as 17-beta-dihydro-exemestane (17β-DHE) in scientific literature .

Further Metabolism

Following its formation, 17-beta-Hydroxy Exemestane undergoes additional metabolic transformations. A significant pathway involves glucuronidation, resulting in the formation of 17β-hydroxy-exemestane-17-O-β-D-glucuronide (17β-DHE-Gluc) . Recent research has also identified novel metabolic pathways involving cysteine conjugation. The cysteine conjugates 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys) and 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys) have been identified as major metabolites in both urine and plasma samples from patients taking exemestane .

Quantitative Distribution of Metabolites

Pharmacological Properties

Aromatase Inhibition

17-beta-Hydroxy Exemestane exhibits significant aromatase inhibitory activity, which is crucial for its therapeutic effect in hormone-dependent breast cancer. Studies using human placental microsomes have demonstrated that 17-beta-Hydroxy Exemestane inhibits the aromatase enzyme with an IC50 value of 69 nM . This inhibitory activity contributes to the compound's ability to reduce estrogen production, which is essential for its anticancer effects in estrogen-dependent breast tumors.

Receptor Binding Properties

A particularly interesting aspect of 17-beta-Hydroxy Exemestane is its dual interaction with both androgen and estrogen receptors. The compound binds to the androgen receptor (AR) with high affinity, exhibiting an IC50 value of 39.6 nM . This affinity is significantly higher than its binding to the estrogen receptor α (ERα), for which an IC50 value of 21.2 μM has been reported . This differential binding profile indicates a strong selectivity for AR over ERα, approximately 535-fold based on these values.

Comparative studies have shown that 17-hydroxy derivatives of exemestane and formestane competitively bind AR with IC50 values of 10.44 and 18.16 nM, respectively . These affinities are comparable to that of dihydrotestosterone (DHT), which has an IC50 of 4.02 nM . This strong androgenic binding capacity distinguishes 17-beta-Hydroxy Exemestane from its parent compound and contributes to its unique pharmacological profile.

Biological Effects

Effects on Breast Cancer Cells

The biological effects of 17-beta-Hydroxy Exemestane on breast cancer cells are complex and concentration-dependent. Research has demonstrated that the compound can stimulate the growth of androgen receptor and estrogen receptor α-positive breast cancer cell lines such as MCF-7 and T47D . In MCF-7 cells, 17-beta-Hydroxy Exemestane stimulates proliferation with an EC50 value of 2.7 μM . In T47D cells, the compound exhibits differential effects with EC50 values of 0.43 nM for AR-mediated growth and 1,500 nM for ER-mediated growth .

Interestingly, 17-beta-Hydroxy Exemestane has also been shown to inhibit the proliferation of testosterone-treated aromatase-overexpressing MCF-7aro cells in a concentration-dependent manner . This dual effect—stimulatory in some contexts and inhibitory in others—highlights the complex pharmacology of this compound and its potential context-dependent effects in different cellular environments.

Androgenic Effects

The androgenic potential of 17-beta-Hydroxy Exemestane has been confirmed through in vivo studies. Using the standard Hershberger Assay, research has shown that 17-beta-Hydroxy Exemestane (17-HEXE) exhibits more androgenic activity than 4-hydroxytamoxifen (4-OHT), while 4-OHT is slightly more myotrophic than 17-HEXE . These findings confirm the androgenic potential of exemestane metabolites, particularly when modified to their 17-hydroxy derivatives.

Effects on Bone and Lipid Metabolism

Beyond its direct effects on breast cancer cells, 17-beta-Hydroxy Exemestane has demonstrated beneficial effects on bone and lipid metabolism in preclinical models. At a dose of 20 mg/kg, the compound inhibits increases in serum cholesterol and LDL levels in animal models . Additionally, it prevents decreases in bone mineral density in the lumbar vertebrae and femur, as well as protecting femoral bending strength and compressive strength of the fifth lumbar vertebrae in ovariectomized rats . These effects may be particularly relevant for postmenopausal women receiving aromatase inhibitor therapy, where bone loss and adverse lipid profiles are common concerns.

Clinical Significance

Role in Breast Cancer Treatment

The additional androgenic activity of 17-beta-Hydroxy Exemestane may enhance its effectiveness by providing a dual mechanism of action. Research suggests that this metabolite can inhibit the proliferation of estrogen receptor-positive breast cancer cells by activating the androgen receptor pathway. This dual action—aromatase inhibition combined with androgenic effects—may provide therapeutic advantages in certain clinical contexts.

Research and Analytical Methods

Detection and Quantification

The identification and quantification of 17-beta-Hydroxy Exemestane in biological samples has been accomplished using liquid chromatography-mass spectrometry (LC-MS) techniques. In recent studies, LC-MS approaches acquiring accurate mass data in MSE mode have been employed, allowing simultaneous collection of precursor ion and fragment ion data . This methodology has been crucial for screening novel phase II metabolites of exemestane, including 17-beta-Hydroxy Exemestane and its further derivatives.

Synthesis and Characterization

The characterization of 17-beta-Hydroxy Exemestane and its derivatives has involved comparison with chemically synthesized counterparts. For instance, the structures of cysteine conjugates have been confirmed after comparison with their chemically synthesized analogs . In vitro biosynthesis studies have also been conducted to elucidate the enzymatic reactions involved in the formation of these metabolites, contributing to a more comprehensive understanding of exemestane metabolism.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator